molecular formula C22H20N2O5S B12470686 Methyl 2-{[(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate

Methyl 2-{[(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate

Cat. No.: B12470686
M. Wt: 424.5 g/mol
InChI Key: VCYQHKMRYUJHTN-UHFFFAOYSA-N
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Description

METHYL 2-[3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE is an organic compound with the molecular formula C22H22N2O6S2 It is a derivative of benzoic acid and contains sulfonamide and benzamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with benzoic acid derivative: The sulfonamide intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide and benzamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or benzamides.

Scientific Research Applications

METHYL 2-[3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzamido group can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 3,4-DI[(4-METHYLPHENYL)SULFONYL]AMINO]BENZOATE
  • METHYL 3,4-BIS(4-METHYLBENZENESULFONAMIDO)BENZOATE

Uniqueness

METHYL 2-[3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of both sulfonamide and benzamido groups. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[[3-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzoate

InChI

InChI=1S/C22H20N2O5S/c1-15-10-12-18(13-11-15)30(27,28)24-17-7-5-6-16(14-17)21(25)23-20-9-4-3-8-19(20)22(26)29-2/h3-14,24H,1-2H3,(H,23,25)

InChI Key

VCYQHKMRYUJHTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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